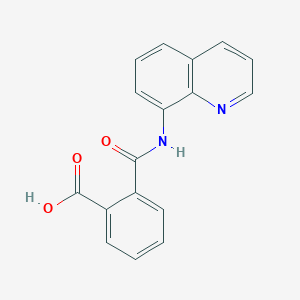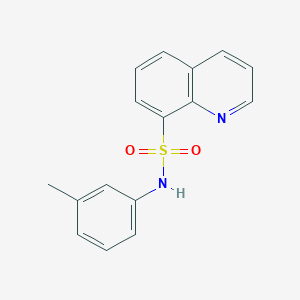
N-(3-Methylphenyl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylphenyl)-8-quinolinesulfonamide, also known as 3-MQS, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinolinesulfonamide compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-Methylphenyl)-8-quinolinesulfonamide is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. It has also been suggested that it exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-Methylphenyl)-8-quinolinesulfonamide in lab experiments is its wide range of applications. It can be used as an antimicrobial agent, a carbonic anhydrase inhibitor, and a fluorescent probe for the detection of zinc ions. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using N-(3-Methylphenyl)-8-quinolinesulfonamide is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the use of N-(3-Methylphenyl)-8-quinolinesulfonamide in scientific research. One direction is the development of new antimicrobial agents based on the structure of N-(3-Methylphenyl)-8-quinolinesulfonamide. Another direction is the investigation of its potential as a carbonic anhydrase inhibitor for the treatment of diseases such as glaucoma and epilepsy. Additionally, further research can be conducted on its use as a fluorescent probe for the detection of zinc ions in cells.
Conclusion:
In conclusion, N-(3-Methylphenyl)-8-quinolinesulfonamide is a chemical compound that has been widely used in scientific research. It has various applications as an antimicrobial agent, a carbonic anhydrase inhibitor, and a fluorescent probe for the detection of zinc ions. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. Despite its potential toxicity, it is a valuable tool for scientific research and has several future directions for investigation.
Métodos De Síntesis
The synthesis of N-(3-Methylphenyl)-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(3-Methylphenyl)-8-quinolinesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-Methylphenyl)-8-quinolinesulfonamide has been used in various scientific research studies. It has been found to have antimicrobial activity against a wide range of bacteria and fungi. It has also been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Additionally, it has been used as a fluorescent probe for the detection of zinc ions in cells.
Propiedades
Número CAS |
158729-21-6 |
|---|---|
Nombre del producto |
N-(3-Methylphenyl)-8-quinolinesulfonamide |
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-5-2-8-14(11-12)18-21(19,20)15-9-3-6-13-7-4-10-17-16(13)15/h2-11,18H,1H3 |
Clave InChI |
ZDBZBMHYJMIHJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



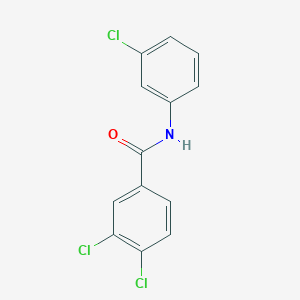

![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)

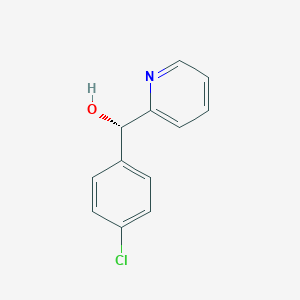


![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
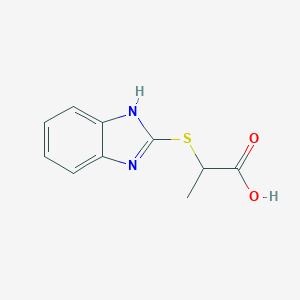


![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
